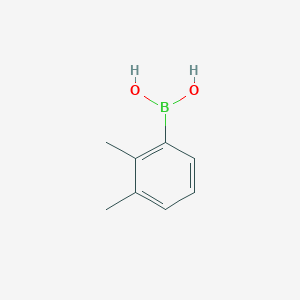

2,3-Dimethylphenylboronic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of boronic acid derivatives, including 2,3-Dimethylphenylboronic acid, often involves organometallic reactions where aryl halides are coupled with boronic acids under the influence of a catalyst. For instance, the Suzuki coupling reaction is a prevalent method for synthesizing arylboronic acids, which might be applicable to 2,3-Dimethylphenylboronic acid as well. Additionally, direct borylation of aromatic compounds using borylation agents under specific conditions can also lead to the formation of such compounds.

Molecular Structure Analysis

The molecular structure of 2,3-Dimethylphenylboronic acid is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and a phenyl ring substituted at the 2 and 3 positions by methyl groups. This structure is pivotal for its reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the structure of boronic acid derivatives, offering insights into the bond lengths, angles, and overall geometry of the molecule.

Chemical Reactions and Properties

2,3-Dimethylphenylboronic acid participates in various chemical reactions, notably in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boron source for forming carbon-carbon bonds. Its chemical properties are significantly influenced by the boron atom, which can undergo trigonal planar to tetrahedral transitions upon binding to nucleophiles. This behavior is crucial for its role in dynamic covalent chemistry and the formation of boronate esters.

Physical Properties Analysis

The physical properties of 2,3-Dimethylphenylboronic acid, including melting point, boiling point, and solubility in different solvents, are essential for its handling and application in synthesis. Its stability in the presence of air and moisture, crystalline structure, and phase behavior under various temperatures are also significant characteristics that impact its utility in chemical processes.

Chemical Properties Analysis

Chemically, 2,3-Dimethylphenylboronic acid exhibits typical boronic acid reactivity, such as forming cyclic esters with diols and participating in condensation reactions. Its electron-deficient boron atom makes it a Lewis acid, allowing it to interact with Lewis bases, which is a foundational aspect of its reactivity in organic synthesis. The compound's pKa values and its behavior in different pH environments also dictate its reactivity and compatibility with various reaction conditions.

For detailed studies and further information on 2,3-Dimethylphenylboronic acid, including its synthesis, molecular structure, and properties, the following references provide comprehensive insights:

- Synthesis and characterization of boronic acid derivatives (Pomerantz et al., 2002).

- Studies on the molecular structure and spectroscopic properties of boronic acids (Alver & Parlak, 2010).

- Reaction mechanisms and applications of boronic acid derivatives in organic synthesis (Martins et al., 2016).

Applications De Recherche Scientifique

Synthesis of Alkyl-Phenylboronic Acids : Alkyl-phenylboronic acids, including derivatives like 2,3-Dimethylphenylboronic acid, are utilized in the electronics, chemistry, medicine, and biology sectors. They play a significant role in glucose sensors and as intermediates in medicinal compounds. Improved synthesis processes, like the "one-pot" method, have been developed for efficient production (Deng et al., 2009).

Suzuki Cross-Coupling Reactions : These compounds are employed in Suzuki cross-coupling reactions. For instance, 3,5-Dimethylphenylboronic acid has been used in the Suzuki reaction for the preparation of bis(3,5-dimethylphenyl)borinic acid, highlighting its utility in organic synthesis (Winkle & Schaab, 2001).

Carboxylation Reactions : Arylboronic acids' esters, such as those derived from 2,3-Dimethylphenylboronic acid, are catalyzed for carboxylation with CO2, providing a method for preparing functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Crystallization and Polymorph Control : They are used to study the additive crystallization approach for polymorph control in phenylboronic acids, contributing significantly to the understanding of crystallization processes in pharmaceuticals (Semjonova & Be̅rziņš, 2022).

Mass Spectrometry of Saccharides : Areneboronic acids, including 2,3-Dimethylphenylboronic acid, react with saccharides to form characteristic ions, useful for identifying sugars (Yang & Chen, 1993).

Extraction and Purification of Sugars : They are used in extracting sugars from hemicellulose hydrolysates, showing potential in the purification and concentration of sugars for fermentation processes (Griffin & Shu, 2004).

Palladium-Catalyzed Reactions : In the field of catalysis, they are integral in palladium-catalyzed coupling reactions, aiding in the development of efficient synthesis methods for organic compounds (Smith et al., 2004).

Fluorescent Probes : These compounds are used in developing near-infrared fluorescent probes for various applications like detecting benzoyl peroxide in samples and imaging in biosystems (Tian et al., 2017).

Vibrational Spectroscopy Studies : They are subjects of experimental vibrational spectroscopy, helping to understand the molecular structure and dynamics of these compounds (Parlak et al., 2015).

Experimental Oncology : Phenylboronic acid derivatives, including 2,3-Dimethylphenylboronic acid, have been investigated for their antiproliferative potential in cancer cell lines, showing promise as anticancer agents (Psurski et al., 2018).

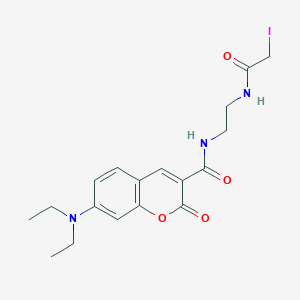

Kinetics and Synthesis Studies : These compounds are also important in understanding the kinetics and synthesis of chromene derivatives, which are significant in drug development (Asheri et al., 2016).

Enantioselective Fluorosensing : They are used in synthesizing atropisomeric compounds for enantioselective fluorosensing, demonstrating their utility in chemical sensing technologies (Mei et al., 2006).

Carbohydrate Fluorescent Sensor Development : The synthesis of ethynylarylboronates, including derivatives of 2,3-Dimethylphenylboronic acid, facilitates the development of carbohydrate fluorescent sensors (Zheng et al., 2006).

Sugar Concentration in Fermentation : They assist in the concentration of sugars like xylose and glucose from hydrolysates, offering potential benefits in fermentation industries (Griffin, 2005).

Synthesis of Aryltellurium Compounds : These acids are also used in generating aryltellurium compounds, which have various applications in organic synthesis (Clark et al., 2002).

Safety And Hazards

2,3-Dimethylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYANAWVBDFAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378432 | |

| Record name | 2,3-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylphenylboronic acid | |

CAS RN |

183158-34-1 | |

| Record name | 2,3-Dimethylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183158-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)

![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)

![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)

![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)